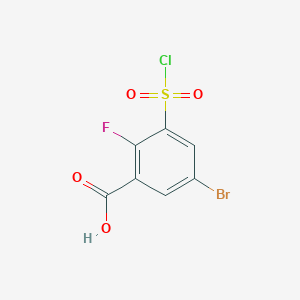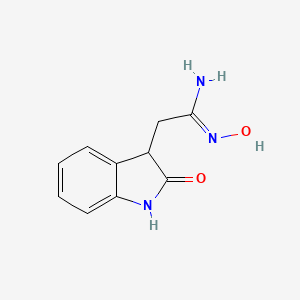
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide is a compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has a wide range of scientific research applications:
Wirkmechanismus
Mode of Action
It has been observed to inhibit the proliferation of neuroglioma h4 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation, leading to a decrease in cell growth .
Biochemical Pathways
Given its observed effects on cell proliferation, it may impact pathways related to cell cycle regulation and apoptosis .
Result of Action
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has been observed to inhibit the proliferation of neuroglioma H4 cells . It also suppressed cell migration, induced cell cycle arrest, and increased apoptosis . These results suggest that the compound could potentially be used as an anti-tumor drug against neuroglioma .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide interacts with various enzymes and proteins. It has been found to inhibit the proliferation of H4 neuroglioma cells . The nature of these interactions involves the induction of apoptosis and cell cycle arrest .
Cellular Effects
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and suppressing cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces apoptosis and cell cycle arrest, which are the most noticeable biological outcomes of p53 protein activation .
Subcellular Localization
The information provided is based on the current understanding and available research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide typically involves the reaction of indole derivatives with hydroxylamine and other reagents under specific conditions . One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide derivatives with additional oxygen-containing functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide' involves the conversion of 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide to the desired product through a series of reactions.", "Starting Materials": [ "2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide (1.0 g) in ethanol (20 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with ethanol. Dry the solid under vacuum to obtain N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide.", "Step 3: Dissolve N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide (0.5 g) in acetic acid (10 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 'N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide'." ] } | |
CAS-Nummer |
926248-52-4 |
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O2/c11-9(13-15)5-7-6-3-1-2-4-8(6)12-10(7)14/h1-4,7,15H,5H2,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
FLEMYJFXWAUBBN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C/C(=N/O)/N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


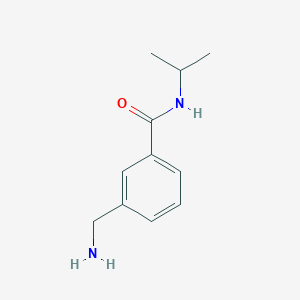
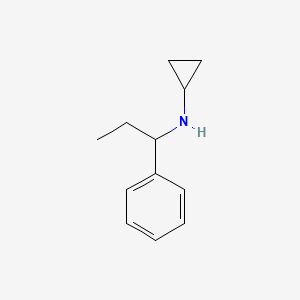
![N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306204.png)
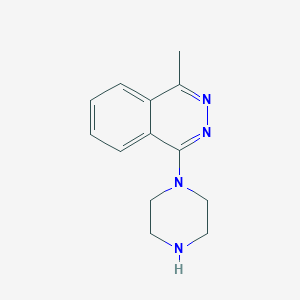
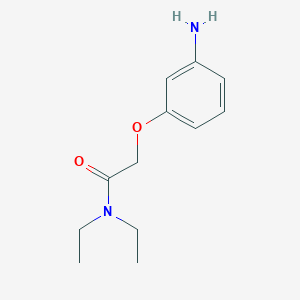

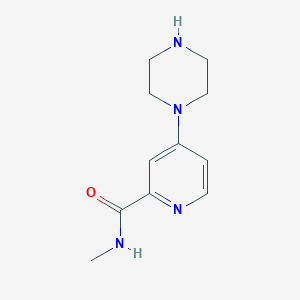

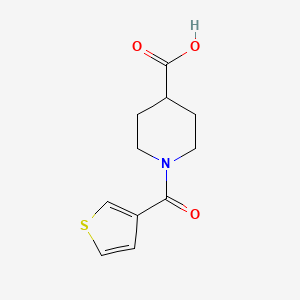
![N-[2-(aminomethyl)phenyl]benzenesulfonamide](/img/structure/B3306254.png)
![2-[(Cyclopropylamino)methyl]-6-methoxyphenol](/img/structure/B3306257.png)

